molecular formula C22H23N3O5 B012862 Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate CAS No. 108734-80-1

Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate

Cat. No. B012862
M. Wt: 409.4 g/mol
InChI Key: IDHLTDILBLXCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate, also known as ethyl 5,6-bis(4-methoxyphenyl)-3-acetyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine-2-ylacetate, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting specific enzymes or proteins involved in cellular processes.

Biochemical And Physiological Effects

Studies have shown that Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. Moreover, it has been shown to have antiviral activity against the hepatitis C virus.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate in lab experiments is its relatively simple synthesis method. It also exhibits potent biological activities, making it a promising candidate for further research. However, one of the limitations is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the research of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to explore its potential use as a ligand in coordination chemistry for the synthesis of novel metal complexes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its biological activities for potential therapeutic applications.

Synthesis Methods

The synthesis of Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate involves the reaction of 5,6-bis(4-methoxyphenyl)-3-acetyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine-2-ylacetohydrazide with Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate chloroacetate in the presence of triEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetateamine and acetonitrile. The reaction is carried out at room temperature and the product is obtained in good yield after purification.

Scientific Research Applications

Ethyl 5,6-bis(4-methoxyphenyl)-alpha-mEthyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate-3-oxo-1,2,4-triazine-2(3H)-acetate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a ligand in coordination chemistry.

properties

CAS RN

108734-80-1

Product Name

Ethyl 5,6-bis(4-methoxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate

InChI

InChI=1S/C22H23N3O5/c1-5-30-21(26)14(2)25-22(27)23-19(15-6-10-17(28-3)11-7-15)20(24-25)16-8-12-18(29-4)13-9-16/h6-14H,5H2,1-4H3

InChI Key

IDHLTDILBLXCDR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

synonyms

1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-methy l-3-oxo-, ethyl ester

Origin of Product

United States

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